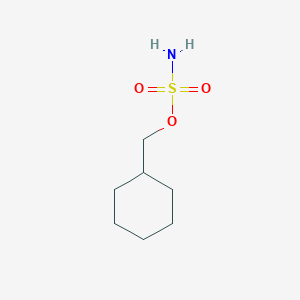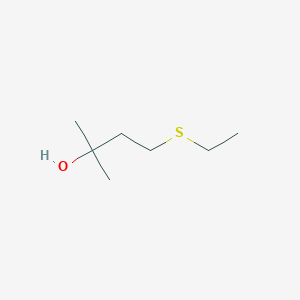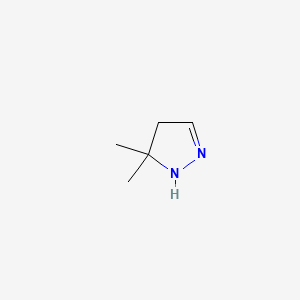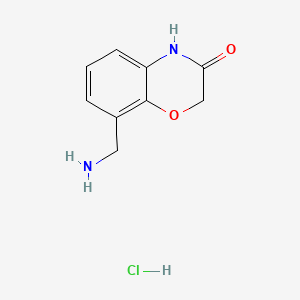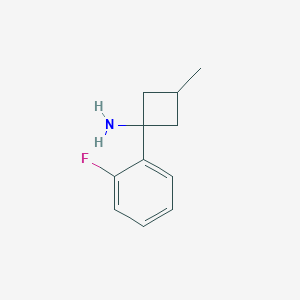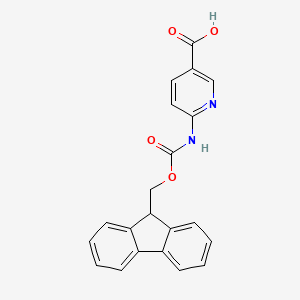
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is a complex organic compound with the molecular formula C22H18N2O4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with the Fmoc group. This can be achieved through the reaction of nicotinic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protective group, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nicotinic acid, while reduction will produce the free amino acid.
Aplicaciones Científicas De Investigación
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of nicotinic acid during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Arg(Pbf)-OH: An Fmoc-protected arginine derivative used in peptide synthesis .
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propiedades
Número CAS |
254737-61-6 |
|---|---|
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |
Clave InChI |
XNVMLWFJIAKTRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


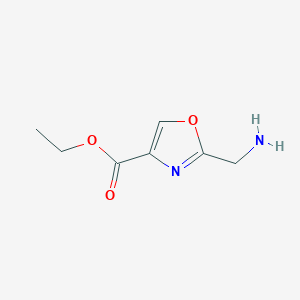
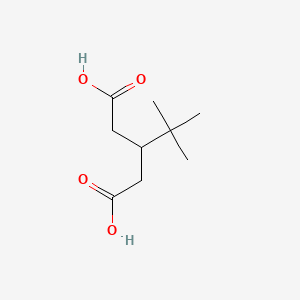
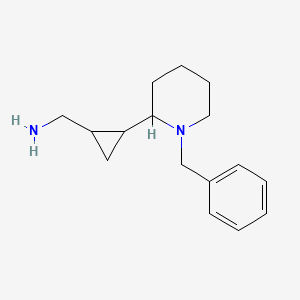

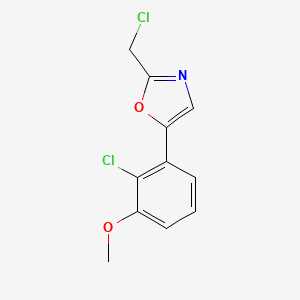
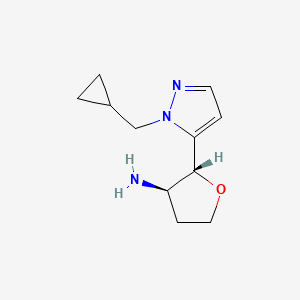
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

